molecular formula C21H21ClN2O2S B2993829 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide CAS No. 895779-14-3

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2993829
CAS No.: 895779-14-3
M. Wt: 400.92
InChI Key: QDZMUYXSFWPIPL-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C21H21ClN2O2S and its molecular weight is 400.92. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-14(2)26-19-9-5-15(6-10-19)20(25)23-12-11-18-13-27-21(24-18)16-3-7-17(22)8-4-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZMUYXSFWPIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C17H20ClN3O2S
  • Molecular Weight : 353.87 g/mol

The structure includes a thiazole ring, which is known for its biological activity, particularly in the context of drug development.

Anticancer Activity

Research indicates that compounds containing thiazole moieties, such as this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of structurally similar thiazole-based compounds in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. The anticancer activity was observed in various cancer cell lines, including melanoma and prostate cancer cells, where the compounds demonstrated low nanomolar activity compared to earlier derivatives that had micromolar potency .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with thiazole structures have shown promising results as AChE inhibitors. For instance, related studies have reported IC50 values in the low micromolar range for similar thiazole-containing compounds . The mechanism involves binding interactions with the active site of AChE, which can lead to increased acetylcholine levels and potentially ameliorate cognitive decline associated with Alzheimer's disease.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. General synthetic routes may include:

  • Formation of Thiazole Ring : This can be achieved through cyclization reactions involving appropriate thioketones and amines.
  • Alkylation : The thiazole derivative is then alkylated with 4-chlorophenethyl bromide.
  • Amide Formation : Finally, coupling with 4-isopropoxybenzoic acid yields the target amide compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives:

  • Analgesic and Anti-inflammatory Activities : In one study, thiazole derivatives were tested for analgesic and anti-inflammatory effects using animal models. The results showed significant reduction in pain response and inflammation markers compared to control groups .
  • Antimicrobial Activity : Another study evaluated antimicrobial properties against various bacterial strains. The results indicated that certain thiazole derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerInhibition of tubulin polymerization
Acetylcholinesterase InhibitionIC50 values in low micromolar range
AnalgesicSignificant pain reduction
AntimicrobialPotent against bacterial strains

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